![molecular formula C18H18N2S B2898841 5-phenyl-1-[2-(propan-2-yl)phenyl]-1H-imidazole-2-thiol CAS No. 790271-18-0](/img/structure/B2898841.png)
5-phenyl-1-[2-(propan-2-yl)phenyl]-1H-imidazole-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenyl-1-[2-(propan-2-yl)phenyl]-1H-imidazole-2-thiol (also known as PIPT) is a novel synthetic compound that has recently been studied for its potential applications in scientific research. PIPT has been found to have a variety of biochemical and physiological effects, and has been used in numerous laboratory experiments.
Applications De Recherche Scientifique
PIPT has been used in a variety of scientific research applications. It has been used as a tool to study cell signaling pathways, as a potential therapeutic agent for the treatment of cancer, and as an anti-inflammatory agent. It has also been used to study the effects of oxidative stress on cells, and to investigate the role of PIPT in the regulation of gene expression.
Mécanisme D'action
Target of Action
It is known that imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
In the human liver, flavin-containing monooxygenase 3 (FMO3) deaminates amphetamines into phenylacetone, which is non-toxic to humans .
Pharmacokinetics
It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which may influence its bioavailability.
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities .
Action Environment
It is known that the solubility of imidazole derivatives in water and other polar solvents can influence their action .
Avantages Et Limitations Des Expériences En Laboratoire
The use of PIPT in laboratory experiments has several advantages. It is easy to synthesize and can be used in a variety of experiments. It has also been found to have a variety of biochemical and physiological effects, making it a useful tool for studying a variety of biological processes. The main limitation of using PIPT in laboratory experiments is that its mechanism of action is not yet fully understood, making it difficult to predict the effects it will have on a given system.
Orientations Futures
There are several potential future directions for further research into the use of PIPT. These include further investigation into its mechanism of action, its effects on different cell types, and its potential therapeutic applications. Additional studies could also be conducted to explore the potential of PIPT as an antioxidant and its ability to reduce inflammation and oxidative stress. Finally, further research could be conducted to investigate the potential of PIPT as a tool for gene expression regulation.
Méthodes De Synthèse
The synthesis of PIPT begins with the reaction of 2-(2-aminophenyl)-1H-imidazole-4-carboxylic acid with 3-chloropropylamine. This reaction produces an intermediate, which is then treated with thiourea and hydrochloric acid to yield PIPT. The overall reaction is shown in Figure 1.
Propriétés
IUPAC Name |
4-phenyl-3-(2-propan-2-ylphenyl)-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2S/c1-13(2)15-10-6-7-11-16(15)20-17(12-19-18(20)21)14-8-4-3-5-9-14/h3-13H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUDRTFUKOHJJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1N2C(=CNC2=S)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-phenyl-1-[2-(propan-2-yl)phenyl]-1H-imidazole-2-thiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

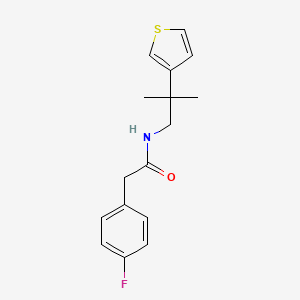
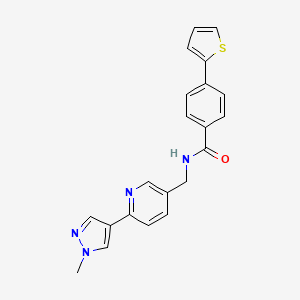
![5-[(4-Fluorophenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B2898764.png)
![3-(4-ethoxyphenyl)-8-ethyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2898765.png)
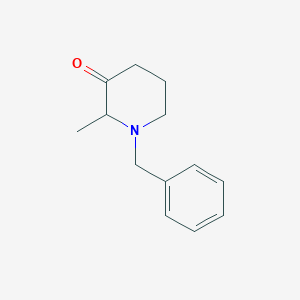
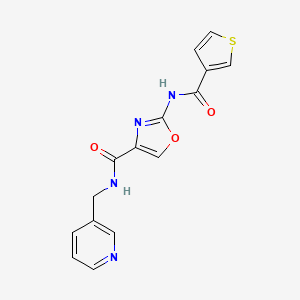
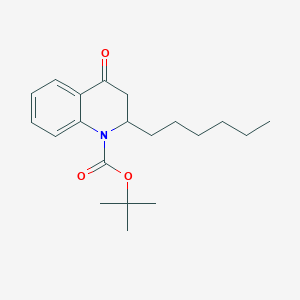
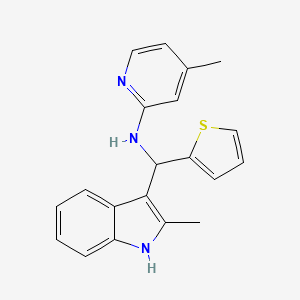
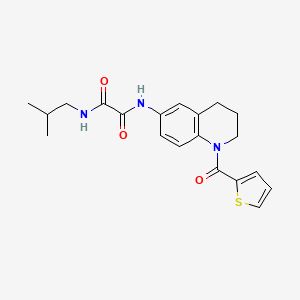
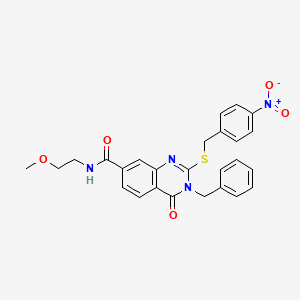
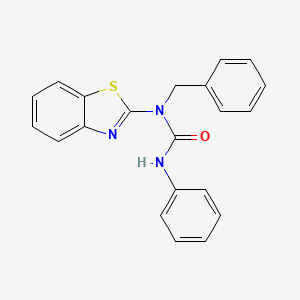
![Ethyl 2-[(piperidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2898779.png)
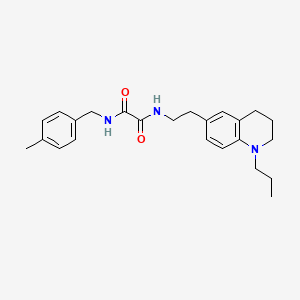
![Diethyl 1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]triazole-4,5-dicarboxylate](/img/structure/B2898781.png)